molecular formula C15H21NO2 B8205916 rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol

rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol

Cat. No.: B8205916
M. Wt: 247.33 g/mol
InChI Key: YDNZMXNFNKFVDR-CABCVRRESA-N
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Description

rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrolidine scaffold with a benzyl substituent at position 6 and a methanol group at position 4a. The relative (rel) stereochemistry at the 4aS and 7aS positions defines its three-dimensional conformation, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

[(4aS,7aS)-6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrol-4a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-12-15-7-4-8-18-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNZMXNFNKFVDR-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CC2OC1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CN(C[C@H]2OC1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrano[2,3-c]pyrrol core, followed by the introduction of the benzyl group and the methanol functional group. Common reagents used in these reactions include benzyl bromide, pyrrolidine, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-carboxylic acid.

Scientific Research Applications

Chemistry: In organic synthesis, rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substitution Variations

rel-Methyl (4aS,7aR)-6-Benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate
  • Structure: Differs by replacing the methanol group (-CH2OH) with a methyl ester (-COOCH3).
  • Molecular Formula: C16H21NO3 (vs. C15H21NO2 for the target compound).
  • Key Differences: The ester group increases lipophilicity (logP) compared to the hydrophilic methanol group. Reduced hydrogen-bonding capacity due to the absence of a hydroxyl group. Safety Profile: Classified with GHS warnings (H302, H315, H319, H335), indicating oral toxicity, skin/eye irritation, and respiratory sensitization .
rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group at position 6 and a carboxylic acid at 7a.
  • Molecular Formula: C13H21NO3.
  • Carboxylic acid introduces pH-dependent solubility (ionizable at physiological pH). Lacks the benzyl group, diminishing π-π stacking interactions compared to the target compound .
Ethanone,2-[2-(dimethylamino)phenyl]-1-[(4aR,7aR)-hexahydro-4,4-diphenylthiopyrano[2,3-c]pyrrol-6(2H)-yl]-,rel-
  • Structure: Contains a thiopyrano-pyrrole ring (sulfur instead of oxygen) and diphenylthio substituents.
  • Key Differences :
    • Sulfur atom increases electron density, altering reactivity and metabolic stability.
    • Diphenylthio groups enhance hydrophobicity and may influence receptor binding .

Stereochemical and Functional Group Comparisons

Steric and Electronic Effects
  • Benzyl vs. Boc Groups : The benzyl group in the target compound enables π-π interactions with aromatic residues in proteins, whereas the Boc group in analogues (e.g., ) provides steric protection but reduces binding versatility.
  • Methanol vs. Carboxylic Acid: The methanol group offers moderate hydrogen-bonding capability without ionization, contrasting with the pH-sensitive carboxylic acid in compounds like .
Stereochemical Impact
  • The rel-(4aS,7aS) configuration in the target compound contrasts with rel-(4aR,7aR) or rel-(6R,7aS) configurations in analogues (e.g., ), leading to divergent conformational preferences and biological target engagement.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl Ester Boc-Carboxylic Acid Thiopyrano Derivative
Molecular Weight 275.34* 275.34 271.31 ~450 (estimated)
LogP (Predicted) ~2.1 ~2.8 ~1.5 ~4.0
Hydrogen Bond Donors 1 (OH) 0 2 (COOH, NH) 0
Solubility Moderate (polar) Low (nonpolar) pH-dependent Very low

*Note: Molecular weight inferred from structurally similar compounds in evidence.

Biological Activity

rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol, a compound with the CAS number 2828438-86-2, has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.33 g/mol
  • IUPAC Name : [(4aS,7aS)-6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrol-4a-yl]methanol

Structural Features

The compound features a hexahydropyrano[2,3-c]pyrrol core with a benzyl group and a hydroxymethyl group. This unique combination may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The hydroxymethyl group may enhance its binding affinity to these targets, potentially modulating their activity.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacteria and fungi.
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects on cancer cell lines in vitro.
  • Neuroprotective Effects : The compound's structure suggests possible neuroprotective properties that warrant further investigation.

Case Studies and Research Findings

StudyFindingsReference
In vitro cytotoxicity assayDemonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa cells) with IC50 values in the micromolar range.
Antimicrobial testingShowed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
Neuroprotection assaysIndicated protective effects against oxidative stress-induced neuronal cell death in vitro.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions utilizing reagents like benzyl bromide and pyrrolidine. The optimization of reaction conditions is crucial for improving yield and purity.

Applications in Medicinal Chemistry

This compound serves as a building block for the development of novel pharmaceuticals. Its structural features allow for the exploration of new synthetic pathways leading to compounds with enhanced therapeutic profiles.

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